5,6-Difluoro-3,4'-bipyridine
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Overview
Description
5,6-Difluoro-3,4’-bipyridine is a chemical compound with the molecular formula C10H6F2N2 and a molecular weight of 192.17 g/mol . It is a derivative of bipyridine, which is a class of compounds known for their coordination chemistry and applications in various fields such as catalysis, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-3,4’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for 5,6-Difluoro-3,4’-bipyridine are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This may involve continuous flow reactors and more robust catalysts to handle the increased volume and reaction rates .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-3,4’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while oxidation can produce N-oxides .
Scientific Research Applications
5,6-Difluoro-3,4’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Difluoro-3,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers in enzymes or catalytic systems, altering their activity and leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties but different electronic and steric effects.
3,3’-Difluoro-2,2’-bipyridine: A fluorinated bipyridine with similar properties but different substitution patterns.
Uniqueness
5,6-Difluoro-3,4’-bipyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over electronic effects is required .
Properties
Molecular Formula |
C10H6F2N2 |
---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2,3-difluoro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6F2N2/c11-9-5-8(6-14-10(9)12)7-1-3-13-4-2-7/h1-6H |
InChI Key |
IUQUALKOXYNOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)F)F |
Origin of Product |
United States |
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